Technical Documentation Center

4-(chloromethyl)pyridazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(chloromethyl)pyridazine hydrochloride
  • CAS: 50901-48-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(chloromethyl)pyridazine hydrochloride: A Versatile Heterocyclic Building Block

A Senior Application Scientist's Perspective on Synthesis, Reactivity, and Applications in Drug Discovery Disclaimer: Detailed experimental data and in-depth technical literature for 4-(chloromethyl)pyridazine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Reactivity, and Applications in Drug Discovery

Disclaimer: Detailed experimental data and in-depth technical literature for 4-(chloromethyl)pyridazine hydrochloride (CAS 50901-48-9) are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of its anticipated chemical properties and utility by drawing parallels with its well-characterized structural analog, 4-(chloromethyl)pyridine hydrochloride, and by leveraging the established principles of pyridazine chemistry. All discussions of reactivity and synthesis should be considered from this comparative and theoretical standpoint.

Introduction: The Pyridazine Scaffold and the Significance of the Chloromethyl Moiety

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutic agents.[1] The introduction of a chloromethyl group onto this scaffold, as in 4-(chloromethyl)pyridazine hydrochloride, creates a highly reactive and versatile synthetic intermediate. This "handle" allows for the facile introduction of a wide array of functional groups through nucleophilic substitution, enabling the exploration of vast chemical space in drug discovery programs.[2]

While its pyridine counterpart, 4-(chloromethyl)pyridine hydrochloride, has been more extensively studied, the pyridazine derivative holds unique potential due to the electronic influence of the additional nitrogen atom. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, reactivity, and potential applications of this intriguing heterocyclic building block.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-(chloromethyl)pyridazine hydrochloride is limited. The following table summarizes its basic properties and provides a comparison with its pyridine analog.

Property4-(chloromethyl)pyridazine hydrochloride4-(chloromethyl)pyridine hydrochloride
CAS Number 50901-48-9[3]1822-51-1
Molecular Formula C₅H₅ClN₂·HClC₆H₆ClN·HCl
Molecular Weight 165.02 g/mol 164.03 g/mol
Appearance Not specified (likely a crystalline solid)White to pale yellow crystalline powder
Solubility Not specified (expected to be soluble in polar solvents)Soluble in water, DMSO, and methanol[4]
Melting Point Not specified166-173 °C

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton signals of the pyridazine ring are expected to be deshielded compared to benzene due to the electron-withdrawing nature of the nitrogen atoms. The chloromethyl protons would likely appear as a singlet in the range of 4.5-5.0 ppm.

  • ¹³C NMR: The carbon atoms of the pyridazine ring will show characteristic shifts, with the carbon attached to the chloromethyl group being of particular interest for confirming substitution.

  • IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring, C-N stretching, and C-Cl stretching.

Synthesis of 4-(chloromethyl)pyridazine hydrochloride: A Plausible Synthetic Route

A common and effective method for the synthesis of chloromethylated heteroaromatics involves the chlorination of the corresponding hydroxymethyl derivative.[5] A plausible synthetic pathway for 4-(chloromethyl)pyridazine hydrochloride would, therefore, start from 4-(hydroxymethyl)pyridazine.

Step-by-step Plausible Synthesis:

  • Starting Material: 4-(hydroxymethyl)pyridazine.

  • Chlorination: Reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.[5] Thionyl chloride is a common reagent for this transformation and would likely yield the hydrochloride salt directly.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, and may or may not require heating.

  • Workup: The product, being a salt, would likely precipitate from the reaction mixture and could be isolated by filtration.

G 4-(hydroxymethyl)pyridazine 4-(hydroxymethyl)pyridazine 4-(chloromethyl)pyridazine hydrochloride 4-(chloromethyl)pyridazine hydrochloride 4-(hydroxymethyl)pyridazine->4-(chloromethyl)pyridazine hydrochloride SOCl₂

Caption: Plausible synthesis of 4-(chloromethyl)pyridazine hydrochloride.

Chemical Reactivity: A Highly Electrophilic Building Block

The primary mode of reactivity for 4-(chloromethyl)pyridazine hydrochloride is expected to be nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Comparative Reactivity with the Pyridine Analog:

The two adjacent nitrogen atoms in the pyridazine ring make it more electron-deficient than the pyridine ring.[6][7] This increased electron deficiency is expected to make the chloromethyl group in the pyridazine derivative even more reactive towards nucleophiles than in its pyridine counterpart.

Typical Nucleophilic Substitution Reactions:

  • N-Alkylation: Reaction with primary or secondary amines to form the corresponding substituted aminomethylpyridazines. This is a fundamental transformation in the synthesis of many biologically active molecules.

  • O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield ethers.

  • S-Alkylation: Reaction with thiols to produce thioethers.

  • C-Alkylation: Reaction with carbanions or other carbon nucleophiles to form new carbon-carbon bonds.

G cluster_0 Nucleophilic Substitution Reactions Start 4-(chloromethyl)pyridazine hydrochloride Product_N N-substituted aminomethylpyridazine Start->Product_N R₂NH Product_O Alkoxymethylpyridazine Start->Product_O R'OH, base Product_S Thioether derivative Start->Product_S R'SH, base Product_C C-C bond formation Start->Product_C C-nucleophile

Caption: Expected reactivity of 4-(chloromethyl)pyridazine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[8][2][4][9][10][11][12][13][14][15] 4-(chloromethyl)pyridazine hydrochloride serves as a crucial starting material for the synthesis of diverse pyridazine-containing compounds for screening in drug discovery programs.

Role as a Synthetic Intermediate:

The ability to easily introduce various side chains via the reactive chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituent attached to the pyridazine core, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Examples of Drug Scaffolds Incorporating the Pyridazine Moiety:

Drug/Candidate ClassTherapeutic Target/Indication
Kinase Inhibitors Cancer
VEGFR-2 Inhibitors Angiogenesis, Cancer[14]
Antiviral Agents Viral Infections[9]
Anti-inflammatory Agents Inflammation-related diseases

Safety and Handling

As a reactive heterocyclic halide, 4-(chloromethyl)pyridazine hydrochloride should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following guidelines, based on similar compounds, should be followed:

Hazard CategoryPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.[10]
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18]
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[19]
Spills In case of a spill, use appropriate absorbent material and dispose of it as hazardous waste.[16]

Conclusion

4-(chloromethyl)pyridazine hydrochloride is a promising, albeit currently under-characterized, building block for organic synthesis and medicinal chemistry. Its predicted high reactivity, coupled with the proven pharmacological importance of the pyridazine scaffold, makes it a valuable tool for the development of novel therapeutic agents. Further research into the specific properties and reactions of this compound is warranted and will undoubtedly expand its utility in the field of drug discovery.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). SpringerLink. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]

  • View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (n.d.). Journal of Chemical Technology and Metallurgy. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Taylor & Francis Online. [Link]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. (2024). Bentham Science. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ChEMBL. [Link]

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). PubMed. [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2025). ResearchGate. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (n.d.). IISTE. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-STAGE. [Link]

  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. (2023). ACS Publications. [Link]

  • SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. (n.d.). Semantic Scholar. [Link]

  • Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. [Link]

  • Preparation of chloromethylpyridine hydrochlorides. (1999).
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. [Link]

  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

Sources

Exploratory

Topic: 4-Chloromethylpyridazine vs. 4-Chloromethylpyridine Building Blocks: A Comparative Analysis for Strategic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of nitrogen-containing heterocycles is a foundational principle in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of nitrogen-containing heterocycles is a foundational principle in modern medicinal chemistry. Among the vast arsenal of synthetic building blocks, 4-chloromethylpyridine and its isostere, 4-chloromethylpyridazine, are pivotal electrophilic reagents for installing pyridinylmethyl and pyridazinylmethyl moieties. Although structurally analogous, the introduction of an adjacent nitrogen atom in the pyridazine ring profoundly alters its electronic landscape. This modification imparts a unique reactivity profile and significantly influences the physicochemical and pharmacological properties of the resulting drug candidates. This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed comparative analysis of these two building blocks, synthesizing technical data with field-proven insights into their reactivity, handling, and strategic deployment in drug development programs.

Introduction: The Pyridine and Pyridazine Scaffolds in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs.[1] Its utility stems from its ability to act as a hydrogen bond acceptor, its weak basicity which aids in aqueous solubility, and its aromatic nature that allows for favorable π-stacking interactions.[2][3] The pyridazine (1,2-diazine) ring serves as a bioisosteric replacement for pyridine, a strategy often employed during lead optimization to overcome metabolic liabilities or enhance potency.[4][5] The addition of a second nitrogen atom makes the pyridazine ring more polar and significantly more electron-deficient than pyridine, which can lead to improved metabolic stability and altered target engagement.[6][7]

4-Chloromethylpyridine and 4-chloromethylpyridazine, typically supplied as their hydrochloride salts for enhanced stability, are the primary synthons for introducing these valuable motifs.[8][9] The choice between them is a critical decision that can dramatically shape a drug candidate's future.

Physicochemical Properties: An Electronic Comparison

The fundamental differences between the two building blocks originate from the electronic properties of their parent heterocycles. The second nitrogen atom in pyridazine acts as a powerful electron-withdrawing group, lowering the pKa of the conjugate acid and increasing the dipole moment.[5][10]

Table 1: Comparative Physicochemical Properties

PropertyPyridinePyridazineRationale & Implication
pKa of Conjugate Acid ~5.2[3][11]~2.3[10][11]Pyridazine is significantly less basic. This can prevent unwanted protonation at physiological pH, potentially avoiding off-target ionic interactions.
Dipole Moment (Debye) ~2.2 D[5]~4.2 D[5]The higher dipole moment of pyridazine can improve solubility and enhance interactions with polar residues in a target's binding pocket.
Aromaticity Index (IA) 86[6]79[6]The reduced aromaticity of pyridazine, compared to a benchmark of 100 for benzene, reflects its more electron-deficient nature.
cLogP Contribution Lower (more lipophilic)[5]Higher (more hydrophilic)[5]Replacing a pyridine with a pyridazine moiety generally increases the hydrophilicity of a molecule, which can improve its solubility profile.

Synthesis, Stability, and Handling

3.1. Synthesis

  • 4-Chloromethylpyridine Hydrochloride: This building block is widely available and is commonly synthesized by treating 4-pyridinemethanol with a chlorinating agent like thionyl chloride (SOCl₂).[12][13]

  • 4-Chloromethylpyridazine Hydrochloride: The synthesis of this reagent often starts from 1,2,4,5-tetrazines reacting with alkynes or through other multi-step sequences to construct the pyridazine core before functionalization.[14][15]

3.2. Stability and Handling Both reagents are supplied as hydrochloride salts to improve their stability and reduce their potent lachrymatory nature.

  • Trustworthiness: As crystalline solids, the salts are less volatile and easier to handle than the corresponding free bases. They are hygroscopic and should be stored in a cool, dry place under an inert atmosphere, away from moisture, strong bases, and oxidizing agents.[8] Exposure to moisture can lead to hydrolysis of the chloromethyl group.

Reactivity in Nucleophilic Substitution

The primary utility of these building blocks is to act as electrophiles in Sₙ2 reactions. The benzylic-type chloride is readily displaced by a wide range of nucleophiles (O, N, S, and C-based).[16][17]

Caption: Generalized Sₙ2 reaction pathway.

The increased electron-withdrawing character of the pyridazine ring compared to the pyridine ring makes the methylene carbon more electrophilic.[18] This generally leads to faster reaction rates with nucleophiles, although the effect can be modulated by steric factors and the nature of the nucleophile.

Experimental Protocol: Comparative Reactivity Analysis

To empirically determine the relative reactivity, a parallel synthesis experiment is the most robust approach. This protocol provides a self-validating system for comparing the alkylation of a common nucleophile, 4-aminophenol.

Methodology:

  • Setup: In two identical reaction vessels equipped with stir bars and under a nitrogen atmosphere, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution based on the 4-aminophenol.

  • Reagent Addition:

    • To Vessel 1, add 4-chloromethylpyridine hydrochloride (1.1 eq).

    • To Vessel 2, add 4-chloromethylpyridazine hydrochloride (1.1 eq).

  • Reaction: Stir both mixtures at 60 °C.

  • Monitoring & Validation: Monitor the reactions every 30 minutes by taking a small aliquot from each vessel. Analyze by two independent methods:

    • Thin-Layer Chromatography (TLC) for a qualitative assessment of starting material consumption and product formation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis of product conversion and confirmation of the desired mass.

  • Workup: Once a reaction is deemed complete, cool to room temperature, dilute with water, and extract the product with ethyl acetate (3x).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude material via column chromatography on silica gel. Determine the isolated yield for a direct comparison of efficiency.

Expertise Note: Using a slight excess of the electrophile ensures the reaction goes to completion with respect to the limiting nucleophile. K₂CO₃ is a suitable base to both neutralize the hydrochloride salt and deprotonate the phenol/amine. Running the reactions in parallel under identical conditions is critical to ensure that any observed difference in reaction rate is due to the intrinsic reactivity of the building blocks and not experimental variability.

Strategic Application in Drug Design

The choice between a pyridinylmethyl and a pyridazinylmethyl moiety can profoundly impact a drug's biological profile.

Modulating Target Engagement

In many kinase inhibitors, the pyridine nitrogen forms a critical hydrogen bond with the "hinge" region of the enzyme. Swapping to a pyridazine introduces a second nitrogen atom that can alter this binding.

Caption: Comparative kinase hinge-binding interactions.

This second nitrogen can be beneficial, forming an additional water-mediated hydrogen bond to enhance potency, or detrimental, causing a steric clash or an unfavorable electrostatic interaction. This makes the pyridazine a powerful tool for modulating selectivity across the kinome.[6]

Enhancing ADME Properties

A common challenge in drug discovery is poor metabolic stability, often due to oxidation of electron-rich aromatic rings by cytochrome P450 (CYP) enzymes.

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism compared to pyridine. This can increase the half-life and oral bioavailability of a drug candidate.[6][7]

  • Solubility: The increased polarity and hydrogen bonding capacity of the pyridazine ring can disrupt crystal packing and improve aqueous solubility, which is often a prerequisite for good absorption.[2][5]

Conclusion

4-chloromethylpyridine and 4-chloromethylpyridazine are more than just simple building blocks; they are strategic tools for fine-tuning the properties of drug candidates. While 4-chloromethylpyridine remains a reliable and widely used synthon, its pyridazine counterpart offers a compelling strategy for addressing common lead optimization challenges. The increased electron-deficient character of the pyridazine ring enhances its reactivity in Sₙ2 reactions and, more importantly, can bestow improved metabolic stability and solubility upon the final molecule. The judicious choice between these two building blocks, guided by a thorough understanding of the target biology and the specific liabilities of a chemical series, empowers medicinal chemists to rationally design and synthesize superior therapeutic agents.

References

  • Title: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Source: Benchchem Application Notes. 16

  • Title: 4-Picolyl chloride hydrochloride(1822-51-1). Source: ChemicalBook.

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: PMC (National Center for Biotechnology Information).

  • Title: The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Source: Blumberg Institute.

  • Title: 10. Pyrimidines. Source: University of Liverpool.

  • Title: 4-Picolyl chloride hydrochloride. Source: ChemBK.

  • Title: Pyridine-to-Pyridazine Skeletal Editing. Source: Journal of the American Chemical Society.

  • Title: How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: Chemistry Stack Exchange.

  • Title: Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Source: IISTE.org.

  • Title: Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Source: ResearchGate.

  • Title: Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Source: Lejan Team.

  • Title: Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Source: HeteroCycles.

  • Title: Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Source: Organometallics (ACS Publications).

  • Title: Synthesis of 4-chloromethylpyridine hydrochloride. Source: PrepChem.com.

  • Title: 4-(Chloromethyl)Pyridine Hydrochloride. Source: Discovery Fine Chemicals.

  • Title: 4-(Chloromethyl)pyridine hydrochloride, 98%. Source: Fisher Scientific.

  • Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Source: Knowledge UChicago.

  • Title: A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Source: Thieme Chemistry.

  • Title: Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Source: Google Patents.

  • Title: Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Source: ResearchGate.

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Source: ResearchGate.

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Source: National Library of Medicine.

  • Title: Diazoles & diazines: properties, syntheses & reactivity. Source: University of Leeds.

  • Title: SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. Source: TCI Chemicals.

  • Title: 4-(Chloromethyl)pyridine hydrochloride|1822-51-1. Source: LookChem.

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry.

  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Source: ResearchGate.

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: PMC (National Center for Biotechnology Information).

  • Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Source: Sarchem Labs.

  • Title: Pyridine. Source: Wikipedia.

  • Title: Nucleophilic Substitution Reactions. Source: University of Massachusetts Boston.

  • Title: Nucleophilic substitution reactions in pyridine. Source: Quimicaorganica.org.

  • Title: Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Source: SciSpace.

  • Title: The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Source: Benchchem.

  • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Source: Wageningen University & Research eDepot.

  • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Source: MDPI.

  • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Source: MDPI.

  • Title: Synthesis of pyridazines. Source: Organic Chemistry Portal.

  • Title: 4-chlorophenylhydrazine Hydrochloride. Source: ChemicalBull.

  • Title: Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Source: MDPI.

  • Title: Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes. Source: ResearchGate.

Sources

Foundational

The Pyridazine Nucleus: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-diazine, or pyridazine, core is a distinctive six-membered aromatic heterocycle containing two adjacent nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-diazine, or pyridazine, core is a distinctive six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement imparts a specific set of physicochemical properties that are increasingly being leveraged by medicinal chemists to address challenges in drug discovery.[1][2] Characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, the pyridazine ring serves as a versatile building block in the design of novel therapeutics.[1][2] Its inherent polarity and potential to mitigate interactions with metabolic enzymes and off-target proteins, such as the hERG potassium channel, further enhance its value in developing safer and more effective drug candidates.[1] This guide provides a comprehensive overview of the pyridazine scaffold, from its fundamental synthesis and functionalization to its strategic application in medicinal chemistry, supported by detailed protocols and case studies of approved pharmaceuticals.

The Physicochemical Landscape of Pyridazine: A Strategic Advantage in Drug Design

The utility of the pyridazine ring in medicinal chemistry is rooted in its distinct electronic and structural features, which differentiate it from other aromatic and heteroaromatic systems.[1]

  • Dipole Moment and Polarity: The adjacent nitrogen atoms create a significant dipole moment, which contributes to increased polarity and reduced lipophilicity compared to its carbocyclic analog, benzene.[2] This property can be strategically employed to improve the aqueous solubility of a drug candidate and to facilitate favorable dipole-dipole interactions within a biological target.[1]

  • Hydrogen Bonding Capacity: The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets. This dual hydrogen-bonding capability can be crucial for molecular recognition and binding affinity.[1][2]

  • Weak Basicity: Despite the presence of two nitrogen atoms, pyridazine is a weak base. This low basicity is advantageous in drug design as it can reduce the likelihood of off-target effects associated with strong basicity, such as interactions with aminergic GPCRs or phospholipidosis.[1][2]

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[3]

  • Bioisosteric Replacement: The pyridazine ring is often employed as a bioisostere for a phenyl ring or other heterocycles.[2][4][5] This substitution can maintain or improve biological activity while modulating physicochemical properties to overcome liabilities such as poor solubility, metabolic instability, or off-target toxicity.[3][6]

Synthetic Strategies for Accessing the Pyridazine Core

A variety of synthetic methodologies are available for the construction of the pyridazine nucleus, providing access to a diverse range of substituted building blocks.

Cycloaddition Reactions: The Power of [4+2] Annulation

One of the most powerful and versatile methods for constructing the pyridazine ring is through [4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction.[7][8][9]

The IEDDA reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as an alkene or alkyne.[7] This reaction proceeds through a highly strained, bridged cycloadduct that rapidly eliminates molecular nitrogen to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[9]

Experimental Protocol: Synthesis of a Substituted Pyridazine via IEDDA Reaction [7][10]

  • Reactant Preparation: In a clean, dry flask, dissolve the 1,2,4,5-tetrazine derivative (1.0 equivalent) and the alkene or alkyne dienophile (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Some reactions may require heating to proceed at a reasonable rate.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired pyridazine derivative.

IEDDA_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Tetrazine 1,2,4,5-Tetrazine Mixing Dissolve in Solvent (e.g., CH2Cl2) Tetrazine->Mixing Dienophile Alkene/Alkyne Dienophile->Mixing Stirring Stir at RT or Heat Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Purification Flash Chromatography Concentration->Purification Product Substituted Pyridazine Purification->Product

Synthesis of Pyridazinones

Pyridazin-3(2H)-ones are a prominent class of pyridazine derivatives with a broad spectrum of biological activities.[3] A common and straightforward method for their synthesis involves the condensation of γ-keto acids with hydrazine hydrate.[11]

Experimental Protocol: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one [11][12][13]

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate β-aroylpropionic acid (1.0 equivalent) in ethanol.

  • Reaction with Hydrazine: Add hydrazine hydrate (1.0-1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Pyridazinone_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Isolation and Purification Keto_Acid β-Aroylpropionic Acid Dissolve Dissolve in Ethanol Keto_Acid->Dissolve Hydrazine Hydrazine Hydrate Hydrazine->Dissolve Reflux Reflux for several hours Dissolve->Reflux Precipitation Pour into ice-water Reflux->Precipitation Filtration Collect precipitate Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Recrystallization->Product

Functionalization of the Pyridazine Ring: Building Molecular Complexity

The ability to selectively functionalize the pyridazine core is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. Transition-metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds, particularly for the arylation of halopyridazines. This reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in a synthetic route.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridazine [14][15][16]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyridazine derivative (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane and water.

  • Heating: Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 to 100 °C depending on the reactivity of the substrates.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired arylated pyridazine.

Suzuki_Coupling cluster_reagents Reagents cluster_procedure Procedure Chloropyridazine Chloropyridazine Setup Combine reagents in degassed solvent Chloropyridazine->Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Base Base (e.g., Na2CO3) Base->Setup Heat Heat at 80-100 °C Setup->Heat Workup Aqueous work-up and extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Arylated Pyridazine Purify->Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of amino groups onto the pyridazine scaffold. This reaction is particularly valuable for the synthesis of aminopyridazines, which are common motifs in bioactive molecules.[17]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridazine [17][18][19]

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., RuPhos, Xantphos). Add anhydrous, degassed toluene and stir at room temperature to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, combine the chloropyridazine (1.0 equivalent), the amine (1.1-1.5 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).

  • Reaction Execution: Add the pre-formed catalyst solution to the flask containing the substrate, amine, and base. Add additional anhydrous, degassed solvent if necessary. Heat the reaction mixture, typically to 80-110 °C, with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy and efficiency. Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyridazine ring without the need for pre-functionalization with a halide.[20]

The Pyridazine Scaffold in Approved Drugs: Case Studies

The therapeutic potential of the pyridazine core is exemplified by its presence in several approved drugs.

Drug NameTherapeutic AreaTargetRole of the Pyridazine Core
Relugolix Women's Health, OncologyGonadotropin-releasing hormone (GnRH) receptorThe 3-aminopyridazine moiety is a key scaffolding element.[1][2]
Deucravacitinib ImmunologyAllosteric inhibitor of tyrosine kinase 2 (TYK2)The pyridazine core is central to the molecule's structure and interaction with the TYK2 pseudokinase domain.[1][2][21]
Minaprine NeurologyMonoamine oxidase (MAO) inhibitorA 3-aminopyridazine derivative, though later withdrawn for safety reasons.[1][2]
Case Study: Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of TYK2 approved for the treatment of moderate-to-severe plaque psoriasis.[22][23] The pyridazine-3-carboxamide core of deucravacitinib is crucial for its mechanism of action, binding to the pseudokinase (JH2) domain of TYK2.[21] This allosteric inhibition provides selectivity over other Janus kinases (JAKs), potentially leading to an improved safety profile.[21]

The synthesis of the core pyridazine fragment of deucravacitinib involves the construction of a substituted 6-chloropyridazine-3-carboxamide, which then undergoes a key cross-coupling reaction.[24][25]

Case Study: Relugolix

Relugolix is an orally active, non-peptide GnRH receptor antagonist used in the treatment of uterine fibroids and prostate cancer.[26] The synthesis of Relugolix involves the coupling of a complex thiophene-pyrimidine intermediate with a 3-amino-6-chloropyridazine or a 3-amino-6-methoxypyridazine, followed by further transformations to complete the molecule.[27][28]

Structure-Activity Relationships (SAR) of Pyridazine Derivatives

The ability to systematically modify the pyridazine scaffold has led to detailed SAR studies, providing valuable insights for drug design.

  • Kinase Inhibitors: The pyridazine core is a common feature in many kinase inhibitors. For example, in a series of glycogen synthase kinase-3β (GSK-3β) inhibitors based on an imidazo[1,2-b]pyridazine scaffold, SAR studies revealed that substitution at specific positions of the fused ring system significantly impacted potency.[1]

  • Acetylcholinesterase Inhibitors: In the development of pyridazine-based acetylcholinesterase inhibitors, it was found that introducing a lipophilic group at the C-5 position of the pyridazine ring enhanced inhibitory activity and selectivity.

  • Anticancer Agents: Pyridazine derivatives have been investigated as anticancer agents targeting various pathways. For instance, certain pyridazine-containing compounds have shown inhibitory activity against VEGFR-2.

Conclusion

The 1,2-diazine ring is a privileged scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that can be strategically exploited to design novel therapeutics with improved efficacy and safety profiles. The continued development of efficient synthetic and functionalization methodologies, coupled with a deeper understanding of its role in molecular recognition, ensures that the pyridazine core will remain a valuable building block for drug discovery and development professionals for the foreseeable future.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved February 24, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2023, January 9). MDPI. Retrieved February 24, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents. (n.d.). Google Patents.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (2023, July 18). MDPI. Retrieved February 24, 2026, from [Link]

  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed. (2015, May 15). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks - Open Access LMU. (n.d.). Ludwig-Maximilians-Universität München. Retrieved February 24, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. (n.d.). ScienceDirect. Retrieved February 24, 2026, from [Link]

  • CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents. (n.d.). Google Patents.
  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed. (2017, October 24). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents. (n.d.). Google Patents.
  • (PDF) Crystal structure of[1][13][29]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • (PDF) One‐Pot Synthesis of Polycyclic 4,5‐Dihydropyridazine‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA) Reactions from Alkenes - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Synthesis of Pyridazines by a Diels–Alder Strategy. (2006, February 21). Thieme. Retrieved February 24, 2026, from [Link]

  • File:Deucravacitinib synthesis pyridazine.svg - Wikimedia Commons. (2023, March 5). Wikimedia Commons. Retrieved February 24, 2026, from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13). Beilstein Journals. Retrieved February 24, 2026, from [Link]

  • Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and nonc. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. (2021, November 18). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects - Encyclopedia.pub. (2023, September 7). Encyclopedia.pub. Retrieved February 24, 2026, from [Link]

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 24, 2026, from [Link]

  • PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB - European Patent Office - EP 4538259 A1 - EPO. (2025, April 16). European Patent Office. Retrieved February 24, 2026, from [Link]

  • New and Convergent Synthesis of Deucravacitinib - ResearchGate. (2025, August 8). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture - MDPI. (2023, August 1). MDPI. Retrieved February 24, 2026, from [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). SpringerLink. Retrieved February 24, 2026, from [Link]

  • (PDF) A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of Related Substances of Relugolix - 中国医药工业杂志. (2025, April 10). 中国医药工业杂志. Retrieved February 24, 2026, from [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. (2018, November 11). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture - MDPI. (2023, August 1). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023, October 17). Ludwig-Maximilians-Universität München. Retrieved February 24, 2026, from [Link]

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading | The Journal of Organic Chemistry - ACS Publications. (2012, April 16). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved February 24, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. Retrieved February 24, 2026, from [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

molecular weight and formula of 4-(chloromethyl)pyridazine HCl

[1][2][3][4][5] Executive Summary 4-(Chloromethyl)pyridazine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Distinguished by its electro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

4-(Chloromethyl)pyridazine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Distinguished by its electron-deficient pyridazine ring, the chloromethyl moiety exhibits enhanced electrophilicity compared to its phenyl or pyridyl analogs (benzyl or picolyl chlorides). This guide provides a definitive technical reference for its physicochemical properties, synthesis protocols, reactivity profiles, and safety considerations in drug development workflows.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]

The compound exists primarily as a hydrochloride salt to prevent the self-alkylation (polymerization) inherent to the free base form.

Table 1: Core Chemical Data
PropertyData
Compound Name 4-(Chloromethyl)pyridazine hydrochloride
CAS Number (Salt) 50901-48-9
CAS Number (Free Base) 94693-72-8
Molecular Formula C₅H₅ClN₂ · HCl (or C₅H₆Cl₂N₂)
Molecular Weight 165.02 g/mol (Salt) / 128.56 g/mol (Base)
Appearance Off-white to beige hygroscopic solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
SMILES (Salt) ClCc1ccnnc1.Cl
IUPAC Name 4-(chloromethyl)pyridazine hydrochloride

Synthesis & Preparation Methodologies

Synthesis of 4-(chloromethyl)pyridazine requires careful control to avoid over-chlorination or decomposition. Two primary routes are established in the literature: Radical Chlorination (Method A) and Nucleophilic Substitution (Method B).

Method A: Radical Chlorination (TCCA Route)

This method utilizes trichloroisocyanuric acid (TCCA) to directly chlorinate 4-methylpyridazine. It is favored for its operational simplicity and avoidance of gaseous Cl₂.

  • Precursor: 4-Methylpyridazine[1]

  • Reagent: Trichloroisocyanuric acid (TCCA)

  • Solvent: Acetonitrile or CCl₄[2]

  • Mechanism: Radical substitution at the benzylic-like position.

Method B: Deoxychlorination (Thionyl Chloride Route)

The classic approach involves converting pyridazine-4-methanol to the chloride. This method yields a purer product but requires the alcohol precursor.

  • Precursor: Pyridazine-4-methanol

  • Reagent: Thionyl Chloride (SOCl₂)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: DMF (Catalytic)

Experimental Protocol: Method A (TCCA)

Note: This protocol is adapted from patent literature [1].

  • Setup: Charge a reaction vessel with 4-methylpyridazine (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Addition: Add trichloroisocyanuric acid (TCCA) (0.5 eq) portion-wise at 25°C.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Workup: Filter the mixture to remove cyanuric acid byproduct.

  • Salt Formation: Cool the filtrate to 0°C and add 4M HCl in dioxane (1.1 eq) dropwise.

  • Isolation: The hydrochloride salt precipitates.[3] Filter, wash with cold ether, and dry under vacuum / N₂ atmosphere.

Synthesis Workflow Diagram

Synthesis cluster_0 Method A: Radical Chlorination cluster_1 Method B: Deoxychlorination StartA 4-Methylpyridazine ReagentA TCCA / ACN (Radical Mechanism) StartA->ReagentA InterA Free Base Intermediate ReagentA->InterA SaltStep Salt Formation (HCl in Dioxane) InterA->SaltStep StartB Pyridazine-4-methanol ReagentB SOCl2 / DCM (Sn2 Mechanism) StartB->ReagentB ReagentB->InterA Final 4-(Chloromethyl)pyridazine Hydrochloride SaltStep->Final

Caption: Dual synthetic pathways for generating 4-(chloromethyl)pyridazine HCl via radical chlorination or nucleophilic substitution.

Reactivity Profile & Stability

The chloromethyl group on the pyridazine ring is exceptionally reactive due to the electron-withdrawing nature of the diazine system (inductive and mesomeric effects).

Key Reactivity Features
  • Enhanced Electrophilicity: The pyridazine ring pulls electron density, making the methylene carbon highly susceptible to nucleophilic attack (

    
    ).
    
  • Self-Alkylation: The free base contains a nucleophilic nitrogen (N1 or N2) and an electrophilic carbon. In solution, the free base can intermolecularly alkylate to form insoluble polymers. Always store as the HCl salt.

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, which can lead to hydrolysis (reversion to the alcohol) over time.

Reactivity Map

Reactivity Center 4-(Chloromethyl)pyridazine (Electrophile) Prod1 Aminomethyl Pyridazines (Library Synthesis) Center->Prod1 + Nu1 (Base) Prod2 Thioethers Center->Prod2 + Nu2 (Base) Prod3 Ethers Center->Prod3 + Nu3 Instability Self-Alkylation (Polymerization) Center->Instability Free Base Form (No HCl) Nu1 Amines (HNR2) Nu2 Thiols (RSH) Nu3 Alkoxides (RO-)

Caption: Primary reactivity modes showing S_N2 displacement by nucleophiles and the risk of polymerization in free base form.

Applications in Drug Discovery

This compound serves as a critical intermediate for introducing the pyridazin-4-ylmethyl motif, a pharmacophore found in various therapeutic classes.

  • Cognition Enhancers: Used in the synthesis of alpha,alpha-disubstituted aromatics designed to enhance neurotransmitter release (acetylcholine, dopamine) [2].[4]

  • Anti-Infectives: Employed in the synthesis of tetrazole derivatives for the treatment of tuberculosis [1].

  • Kinase Inhibitors: The pyridazine ring acts as a bioisostere for pyridine or phenyl rings, often improving solubility and metabolic stability (lowering LogP).

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Tox. (Oral/Inhalation).[2]

  • Genotoxicity Warning: As a nitrogen mustard analog (alkylating agent), it should be treated as a potential mutagen. Use a fume hood and double-gloving protocols.

  • Neutralization: When generating the free base for a reaction, do so in situ. Do not isolate or store the free base.

  • Spill Cleanup: Neutralize spills with dilute ammonia or sodium bicarbonate solution to decompose the alkylating potential before disposal.

References

  • Patent: "Novel tetrazole compounds and their use in the treatment of tuberculosis." WO2019034729A1. (2019).

  • Patent: "Alpha, alpha-disubstituted aromatics and heteroaromatics as cognition enhancers." EP0532054A1. (1993).

  • Journal: Heinisch, G. "Pyridazines, VI: 4-Chloromethylpyridazine." Monatshefte für Chemie. 104, 1354 (1973).[5][4]

  • Database: PubChem Compound Summary for CID 68584328 (Related Bis-chloro analog).

Sources

Foundational

Sourcing and Handling Guide: 4-(Chloromethyl)pyridazine Hydrochloride

This guide provides a technical analysis of sourcing, synthesizing, and handling 4-(chloromethyl)pyridazine hydrochloride , a specialized heterocyclic intermediate. Important Note on Nomenclature: This compound is freque...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of sourcing, synthesizing, and handling 4-(chloromethyl)pyridazine hydrochloride , a specialized heterocyclic intermediate.

Important Note on Nomenclature: This compound is frequently confused with its common isomer, 4-(chloromethyl)pyridine hydrochloride (CAS 1822-51-1). Ensure all procurement requests explicitly specify the pyridazine (1,2-diazine) core to avoid receiving the wrong regioisomer.

[1]

Executive Summary & Chemical Profile

4-(Chloromethyl)pyridazine hydrochloride is a high-value, electron-deficient building block used primarily in the synthesis of bioactive molecules (e.g., VEGF inhibitors, antitubercular agents). Unlike its pyridine analog, it is not a standard catalog item for most major distributors. It is typically unstable as a free base and must be generated in situ or stored as the hydrochloride salt under strict conditions.

Chemical Specifications
PropertyDetail
Systematic Name 4-(Chloromethyl)pyridazine hydrochloride
CAS Number (HCl Salt) 50901-48-9
CAS Number (Free Base) 94693-72-8
Molecular Formula C₅H₅ClN₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 165.02 g/mol (salt)
Stability High Risk. Free base polymerizes rapidly. Hygroscopic.
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).

Sourcing Strategy: "Buy" vs. "Make"

Due to the instability and low commercial demand of the final chloride, researchers often face long lead times (4–6 weeks) from custom synthesis houses. The recommended strategy is to purchase the stable precursor and synthesize the chloride immediately prior to use.

Option A: Commercial Suppliers (Precursors)

The most reliable supply chain route is to source 4-Methylpyridazine or 4-Pyridazinemethanol .

Precursor MoleculeCAS NumberAvailabilityRecommended Suppliers
4-Methylpyridazine 1120-88-3 High (Stock Item)Combi-Blocks, Enamine, Sigma-Aldrich, TCI
4-Pyridazinemethanol N/A (Rare)Low (Custom)SynQuest, WuXi AppTec (Custom)
Option B: Custom Synthesis (CROs)

If internal synthesis is not feasible, the following Contract Research Organizations (CROs) have demonstrated capabilities in pyridazine chemistry and can be contracted for "Make-on-Demand" orders:

  • Enamine: Specializes in unstable heterocyclic building blocks.

  • WuXi AppTec: High-throughput custom synthesis.

  • Pharmablock: Specialized in novel pyridine/pyridazine scaffolds.

Technical Synthesis Protocol (The "Make" Route)

For immediate access, the radical chlorination of 4-methylpyridazine is the industry-standard method. This protocol avoids the need for the rare alcohol precursor.

Method: Radical Chlorination using TCCA

Reaction Type: Free-radical halogenation Reagents: 4-Methylpyridazine, Trichloroisocyanuric acid (TCCA), Benzoyl peroxide (catalyst).

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-methylpyridazine (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).

  • Addition: Add Trichloroisocyanuric acid (TCCA) (0.5 eq) and a catalytic amount of Benzoyl Peroxide (0.05 eq).

  • Reaction: Reflux the mixture at 80°C for 2–4 hours under Nitrogen. Monitor by TLC (Note: Product is polar).

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Filter off the cyanuric acid byproduct (white solid).

    • Concentrate the filtrate carefully under reduced pressure (do not heat >40°C).

  • Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate. Filter rapidly under Argon and dry in a vacuum desiccator.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Methylpyridazine (CAS 1120-88-3) Reagents Add: TCCA + Benzoyl Peroxide Solvent: Acetonitrile Start->Reagents Reaction Reflux @ 80°C (3h) Radical Chlorination Reagents->Reaction Filtration Filter Cyanuric Acid (Remove Byproduct) Reaction->Filtration SaltForm Add HCl/Dioxane Precipitate Salt Filtration->SaltForm Final Product: 4-(Chloromethyl)pyridazine HCl Store @ -20°C SaltForm->Final

Caption: Optimized workflow for the conversion of 4-methylpyridazine to the target hydrochloride salt.

Quality Control & Validation

Because the free base is unstable, QC must be performed rapidly or directly on the HCl salt.

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Look for the chloromethyl -CH₂Cl singlet.[1] In pyridazines, this typically shifts downfield to ~4.8 – 5.0 ppm due to the electron-deficient ring.

    • Aromatic protons: Expect a pattern distinct from pyridine (typically two doublets and a multiplet, or specific coupling constants depending on substitution).

  • Mass Spectrometry (LC-MS):

    • Observe Parent Ion

      
      .
      
    • Isotope Pattern: Look for the characteristic 3:1 ratio of

      
       to 
      
      
      
      to confirm mono-chlorination.
QC Decision Tree

QCDecision Sample Synthesized Sample Visual Appearance? (White/Off-white Solid) Sample->Visual NMR 1H NMR Check (-CH2Cl peak @ ~4.9 ppm?) Visual->NMR Yes Fail_Poly FAIL: Polymerized (Insoluble/Gummy) Visual->Fail_Poly Dark/Gummy MS LC-MS Check (Cl Isotope Pattern?) NMR->MS Peak Present Fail_SM FAIL: SM Remaining (Recrystallize) NMR->Fail_SM Methyl Peak Only Purity Purity > 95%? MS->Purity Pattern Confirmed Pass RELEASE For Research Purity->Pass Yes Purity->Fail_SM No

Caption: Validation logic to ensure batch integrity before use in downstream applications.

Safety & Handling Protocols

  • Corrosivity: The compound is a potent alkylating agent (vesicant). It causes severe skin burns and eye damage.

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to hydrolysis (formation of the alcohol) or polymerization.

  • Neutralization: Do not free-base the compound until the exact moment of reaction. Always add the HCl salt directly to the reaction mixture containing an excess of base (e.g., TEA, DIPEA, or Carbonate).

References

  • Sigma-Aldrich. Product Detail: 4-(Chloromethyl)pyridine hydrochloride (Isomer Warning). Retrieved from

  • World Intellectual Property Organization (WIPO). Patent WO2019034729A1: Synthesis of 4-(chloromethyl)pyridazine from 4-methylpyridazine. Retrieved from

  • Combi-Blocks. Product: 4-Methylpyridazine (CAS 1120-88-3). Retrieved from

  • PubChem. Compound Summary: 4-(Chloromethyl)pyridazine.[1][2] Retrieved from

Sources

Protocols & Analytical Methods

Method

nucleophilic substitution reactions of 4-(chloromethyl)pyridazine

Application Note: Nucleophilic Substitution Protocols for 4-(Chloromethyl)pyridazine Executive Summary 4-(Chloromethyl)pyridazine is a high-value, "privileged scaffold" intermediate in medicinal chemistry, particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 4-(Chloromethyl)pyridazine

Executive Summary

4-(Chloromethyl)pyridazine is a high-value, "privileged scaffold" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAP kinase), PDE inhibitors, and anti-infectives. Its utility stems from the electron-deficient 1,2-diazine ring, which imparts unique physicochemical properties (low lipophilicity, high aqueous solubility) to drug candidates.

However, this compound presents significant handling challenges. Unlike its pyridine analogs, the 4-(chloromethyl)pyridazine free base is thermally unstable and prone to rapid, exothermic self-polymerization (quaternization).

This guide provides validated protocols for handling the stable hydrochloride salt and performing controlled nucleophilic substitutions (


) with amines, thiols, and alkoxides.

Substrate Characterization & Handling

Critical Safety Warning: The free base of 4-(chloromethyl)pyridazine should never be stored. It must be generated in situ or used immediately upon isolation.

PropertySpecificationNotes
Compound Name 4-(Chloromethyl)pyridazine HydrochloridePreferred storage form.
CAS Number 1822-51-1 (Free base generic)Specific salt CAS varies by vendor.
Molecular Weight 164.03 g/mol (HCl salt)Free base: 128.56 g/mol .
Storage -20°C, Desiccated, ArgonHighly hygroscopic. Hydrolyzes to alcohol upon moisture exposure.
Stability Poor (Free Base)Free base polymerizes within minutes/hours at RT (forms black tar).
Mechanistic Insight: Why is it unstable?

The pyridazine ring is highly


-deficient (more so than pyridine). The nitrogen atoms at positions 1 and 2 exert a strong electron-withdrawing effect, making the methylene carbon at position 4 highly electrophilic.
  • Intermolecular Reaction: The nucleophilic nitrogen of one molecule attacks the electrophilic methylene of another, leading to a cascading polymerization (formation of poly-pyridazinyl methosals).

  • Solution: Keep the nitrogen protonated (HCl salt) until the exact moment of reaction.

Reaction Workflow & Logic

The success of nucleophilic substitution depends on the "In Situ Neutralization" strategy. We avoid isolating the free base.

Diagram 1: General Experimental Workflow

G Start Start: 4-(Chloromethyl) pyridazine HCl Salt Solvent Suspend in Anhydrous Solvent (MeCN, DMF) Start->Solvent Inert Atm (N2) Base Add Base (DIPEA/TEA) Low Temp (0°C) Solvent->Base In-situ Free Basing Nuc Add Nucleophile (Amine/Thiol) Base->Nuc Immediate Addition Reaction Reaction Progress (Monitor LCMS) Nuc->Reaction SN2 Mechanism Workup Workup & Purification Reaction->Workup Complete

Caption: Workflow for controlled nucleophilic substitution preventing self-polymerization.

Detailed Experimental Protocols

Protocol A: Amination ( -Alkylation)

Target: Synthesis of secondary/tertiary amines (e.g., for kinase inhibitor libraries).

Reagents:

  • Substrate: 4-(Chloromethyl)pyridazine HCl (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 – 3.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Suspension: Add 4-(chloromethyl)pyridazine HCl (1.0 eq) and anhydrous MeCN (0.2 M concentration). Note: The salt may not fully dissolve initially.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Neutralization: Add DIPEA (2.5 eq) dropwise.

    • Observation: The suspension will clarify as the free base is liberated, then potentially cloud again as DIPEA-HCl precipitates.

    • Timing: Proceed immediately to Step 5. Do not stir the free base for >10 mins without nucleophile.

  • Addition: Add the amine nucleophile (1.2 eq) dropwise or as a solution in MeCN.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Heating: If reaction is sluggish (secondary amines), heat to 50°C. Avoid reflux >80°C to prevent decomposition.

  • Workup:

    • Concentrate volatiles in vacuo.

    • Redissolve residue in DCM/MeOH (9:1).

    • Wash with saturated

      
      .
      
    • Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Thioether Synthesis ( -Alkylation)

Target: Introduction of thio-linkers.

Key Difference: Thiols are highly nucleophilic but require deprotonation.

  • Pre-activation: In a separate vial, mix Thiol (1.1 eq) and

    
     (2.0 eq) in DMF. Stir for 15 mins to generate the thiolate anion.
    
  • Substrate Addition: Add 4-(chloromethyl)pyridazine HCl (1.0 eq) directly to the thiolate mixture at 0°C.

  • Reaction: These reactions are typically very fast (<1 hour) at RT.

Mechanistic Analysis & Troubleshooting

Diagram 2: Competitive Pathways

Mechanism Substrate 4-(Chloromethyl) pyridazine (Free Base) Path_SN2 Pathway A: SN2 Attack (Desired) Substrate->Path_SN2 + Nucleophile (Fast Kinetics) Path_Poly Pathway B: Self-Quaternization (Side Reaction) Substrate->Path_Poly High Conc. No Nucleophile Product Functionalized Pyridazine Path_SN2->Product Tar Polymeric 'Black Tar' Path_Poly->Tar

Caption: Kinetic competition between product formation and polymerization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black/Dark Brown Tar Self-polymerization of free base.Ensure nucleophile is present before or immediately upon neutralizing the salt. Keep concentration <0.2 M.
Low Yield (<30%) Hydrolysis of chloride.Ensure solvents are strictly anhydrous. The chloromethyl group hydrolyzes to hydroxymethyl rapidly in wet solvents.
Incomplete Conversion Protonation of nucleophile.The HCl from the starting material consumes 1 eq of base. Ensure you use at least 2.5 eq of base (1 to neutralize substrate, 1 to neutralize HCl byproduct, 0.5 excess).
Regioisomers? Ring substitution (

).
Rare for chloromethyl derivatives unless the ring is fluorinated.

at the benzylic carbon is kinetically favored over ring attack.

References

  • Synthesis of Chloromethyl Intermediate

    • Source: WO2019034729A1 (Patent).
    • Relevance: Describes the synthesis of 4-(chloromethyl)pyridazine from 4-methylpyridazine using Trichloroisocyanuric acid (TCCA).
    • URL:

  • General Pyridazine Reactivity

    • Source:Science of Synthesis, Vol 16.[1] "Product Class 8: Pyridazines."

    • Relevance: Authoritative review on the electron-deficient nature of the 1,2-diazine ring and susceptibility to nucleophilic
    • URL:

  • Analogous Pyridine Protocols

    • Source: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine."
    • Relevance: Provides baseline stoichiometry for chloromethyl-heterocycle substitutions.
    • URL: (General Reference)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of Chloromethylpyridazines in Basic Conditions

Welcome to the Technical Support Center for chloromethylpyridazines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chloromethylpyridazines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of heterocyclic compounds in their work. Chloromethylpyridazines are versatile building blocks, but their reactivity, particularly in the presence of bases, can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability and reactivity of chloromethylpyridazines in basic environments.

Q1: What is the primary reaction of chloromethylpyridazines under basic conditions?

The primary reaction is a nucleophilic substitution at the chloromethyl group. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles. In the presence of a base such as sodium hydroxide, the hydroxide ion (OH⁻) acts as a nucleophile, displacing the chloride ion to form the corresponding hydroxymethylpyridazine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

Q2: How does the pyridazine ring influence the reactivity of the chloromethyl group?

The pyridazine ring is an electron-withdrawing heterocycle due to the presence of two nitrogen atoms. This electron-withdrawing nature increases the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride. This is analogous to the increased reactivity of benzylic halides.

Q3: Are chloromethylpyridazines stable in aqueous basic solutions?

No, chloromethylpyridazines are generally not stable in aqueous basic solutions for extended periods, especially at elevated temperatures. They will undergo hydrolysis to the corresponding pyridylmethanol. The rate of this hydrolysis is dependent on the concentration of the base, the temperature, and the specific isomer of the chloromethylpyridazine.

Q4: Can the pyridazine ring itself react with bases?

While the chloromethyl group is the primary site of reaction, the pyridazine ring is an electron-deficient system and can be susceptible to nucleophilic attack under certain conditions.[2] However, for a simple nucleophile like hydroxide, reaction at the chloromethyl group is significantly more favorable. Stronger nucleophiles or more forcing reaction conditions could potentially lead to reactions on the ring, but this is not the typical outcome under standard basic hydrolysis conditions.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with chloromethylpyridazines in basic media.

Issue 1: Incomplete or Slow Reaction

Symptom: You are attempting to hydrolyze a chloromethylpyridazine to the corresponding alcohol using a base, but the reaction is sluggish or does not go to completion.

Potential Causes & Solutions:

  • Insufficient Base: The reaction rate is dependent on the concentration of the nucleophile (hydroxide).

    • Solution: Ensure you are using at least a stoichiometric amount of base. For a complete and reasonably fast reaction, using a slight excess (1.1-1.5 equivalents) of a strong base like NaOH or KOH is recommended.

  • Weak Base: The strength of the nucleophile plays a crucial role in SN2 reactions.

    • Solution: If you are using a weak base, such as sodium bicarbonate or potassium carbonate, the reaction will be significantly slower. Consider switching to a stronger base like sodium hydroxide or potassium hydroxide.

  • Low Temperature: Like most chemical reactions, the rate of nucleophilic substitution is temperature-dependent.

    • Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture. A moderate temperature increase (e.g., to 40-60 °C) can significantly accelerate the reaction rate. However, be aware that higher temperatures can also promote side reactions (see Issue 2).

  • Solvent Choice: The choice of solvent can influence the solubility of your starting material and the kinetics of the reaction.

    • Solution: If your chloromethylpyridazine has poor solubility in water, the reaction may be slow due to the limited interfacial area. Using a co-solvent system, such as water/THF or water/dioxane, can improve solubility and reaction rate.

Issue 2: Observation of Unexpected Side Products

Symptom: Your reaction mixture shows multiple spots on TLC or unexpected peaks in LC-MS analysis, indicating the formation of byproducts.

Potential Causes & Solutions:

  • Elimination Reaction: While substitution is the major pathway, a competing elimination reaction to form a vinylpyridazine is a possibility, especially with sterically hindered bases or at high temperatures.

    • Solution: Use a less sterically hindered base (e.g., NaOH instead of potassium tert-butoxide). Avoid excessive heating. The primary chloromethyl group is generally less prone to elimination than secondary or tertiary halides.

  • Reaction on the Pyridazine Ring: Under strongly basic conditions or with prolonged reaction times at high temperatures, nucleophilic attack on the pyridazine ring itself, though less likely, cannot be entirely ruled out.[2]

    • Solution: Use the mildest reaction conditions that afford a reasonable reaction rate. This typically means using a moderate excess of a strong base at room temperature or with gentle heating for the shortest time necessary.

  • Dimerization/Polymerization: In some cases, the product alcohol can react with the starting material to form an ether dimer. This is more likely at high concentrations.

    • Solution: Perform the reaction at a lower concentration. Add the base slowly to the solution of the chloromethylpyridazine to maintain a low instantaneous concentration of the alkoxide intermediate.

III. Experimental Protocols & Data

Typical Experimental Workflow for Basic Hydrolysis

The following diagram illustrates a general workflow for the basic hydrolysis of a chloromethylpyridazine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chloromethylpyridazine in appropriate solvent (e.g., THF/Water) add_base Add aqueous solution of base (e.g., NaOH) dropwise at 0 °C start->add_base react Stir at room temperature or gentle heating (e.g., 40-50 °C) add_base->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Neutralize with dilute acid (e.g., 1M HCl) monitor->quench Upon completion extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by column chromatography or recrystallization extract->purify

Caption: General workflow for the basic hydrolysis of chloromethylpyridazines.

Reaction Mechanism: SN2 Hydrolysis

The primary degradation pathway for chloromethylpyridazines in basic conditions is the SN2 hydrolysis of the C-Cl bond.

SN2_Mechanism Chloromethylpyridazine Chloromethylpyridazine Transition State [HO···CH₂(pyridazine)···Cl]⁻ Chloromethylpyridazine->Transition State Nucleophilic Attack + + OH⁻ OH⁻ OH⁻->Transition State Hydroxymethylpyridazine Hydroxymethylpyridazine Transition State->Hydroxymethylpyridazine Chloride Departure Cl⁻ Cl⁻ Transition State->Cl⁻

Caption: SN2 mechanism for the hydrolysis of a chloromethylpyridazine.

Comparative Reactivity of Chloromethylpyridazine Isomers

The position of the chloromethyl group on the pyridazine ring can influence its reactivity due to the electronic effects of the nitrogen atoms. The following table provides a qualitative comparison of the expected reactivity.

IsomerExpected Relative ReactivityRationale
3-Chloromethylpyridazine HighThe chloromethyl group is adjacent to a nitrogen atom, which exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the methylene carbon.
4-Chloromethylpyridazine Moderate to HighThe chloromethyl group is further from the nitrogen atoms compared to the 3-position, but still influenced by the overall electron-deficient nature of the ring.
6-Chloromethylpyridazine HighSimilar to the 3-position, the chloromethyl group is adjacent to a nitrogen atom, leading to high reactivity.

Note: This is a qualitative assessment based on general principles of heterocyclic chemistry. Actual reaction rates may vary depending on specific reaction conditions.

IV. References

  • Klinge, D. E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research (1975). [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Chloromethyl)pyridazine Intermediates

Welcome to the technical support hub for handling and purifying 4-(chloromethyl)pyridazine and its related intermediates. As a reactive building block in pharmaceutical and agrochemical synthesis, the purity of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling and purifying 4-(chloromethyl)pyridazine and its related intermediates. As a reactive building block in pharmaceutical and agrochemical synthesis, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final product.[1][2] This guide is structured to provide direct, experience-based answers to the common challenges encountered in the laboratory, moving from troubleshooting immediate experimental problems to providing robust, validated protocols.

Section 1: Safety First - Mandatory Handling Precautions

Before any experimental work, it is critical to recognize that chloromethylated heterocyclic compounds are potentially hazardous. 4-(Chloromethyl)pyridazine hydrochloride is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][3][4]

Frequently Asked Safety Questions:

  • What is the minimum required Personal Protective Equipment (PPE)?

    • Always work in a certified chemical fume hood.[5][6]

    • Wear tightly fitting safety goggles or a face shield.[5][6]

    • Use nitrile or other chemically resistant gloves; inspect them before use.[5][6]

    • A flame-resistant lab coat is mandatory.[6]

  • What if I spill the compound?

    • Evacuate personnel to a safe area.[6]

    • Avoid generating dust.[6][7]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6]

    • Do not let the chemical enter drains.[4][6]

  • How should I store this intermediate?

    • The hydrochloride salt is generally more stable than the free base.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][7]

    • The compound is hygroscopic; storage under an inert gas (e.g., Argon or Nitrogen) is highly recommended to protect from moisture.[1][7]

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 4-(chloromethyl)pyridazine intermediates in a question-and-answer format.

Problem 1: The product is decomposing during column chromatography.

  • Q: I see new spots on my TLC plate after running a silica gel column, and my yield is very low. What's happening?

    • A: This is a classic sign of on-column decomposition. The chloromethyl group is highly electrophilic, and the nitrogen atoms in the pyridazine ring can be protonated by the acidic protons on the surface of standard silica gel. This acidic environment can catalyze hydrolysis (reaction with trace water) to form the corresponding 4-(hydroxymethyl)pyridazine or other side reactions.

  • Q: How can I prevent this decomposition?

    • A: There are two primary strategies:

      • Use Deactivated Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., hexanes/ethyl acetate with 0.5-1% triethylamine). This neutralizes the acidic sites.

      • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. Alternatively, reversed-phase chromatography is an excellent option if the compound and impurities have different polarities.[8][9]

Problem 2: My final product purity is low, even after purification.

  • Q: I've performed a purification step, but my NMR/HPLC analysis still shows significant impurities. What are they and how do I remove them?

    • A: The identity of the impurity dictates the best removal strategy. Common impurities in the synthesis of chloropyridazines include:

      • Starting Materials: Unreacted starting materials.

      • Hydrolysis Product: 4-(hydroxymethyl)pyridazine, which is more polar.

      • Bis-product: A bis(pyridazinyl)methane analog, which is significantly less polar.[10]

      • Over-chlorinated Products: Dichloro- or trichloromethyl pyridazines, which are less polar.[8][11]

  • Q: How do I identify and target these impurities for removal?

    • A: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the impurities, which provides strong clues to their identity.[12]

      • To Remove More Polar Impurities (e.g., the alcohol): Use a less polar solvent system in your column chromatography to keep the impurity strongly adsorbed to the silica while your product elutes. If recrystallizing, choose a solvent system where the impurity is highly soluble.

      • To Remove Less Polar Impurities (e.g., bis-products): Use a more polar solvent system to flush your product off the column, leaving the less polar impurities behind. For recrystallization, find a solvent where your desired product has limited solubility upon cooling, while the impurity remains in solution.

Problem 3: I can't get the compound to crystallize.

  • Q: My purified product is an oil, but the literature reports a solid. How can I induce crystallization?

    • A: Oiling out is common when the product is slightly impure or when it cools too quickly.

      • Solvent Choice is Key: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Often, a binary solvent system is required. For pyridazine derivatives, combinations like acetone/hexanes, ethanol/water, or isopropanol/ether are often successful.[13][14]

      • Technique Matters:

        • Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

        • Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator. Rapid cooling promotes oiling.

        • If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

        • Adding a single seed crystal from a previous successful batch is the most reliable method.

Section 3: Visualization of Purification Workflows

The following diagrams illustrate logical workflows for purification strategy selection and troubleshooting.

PurificationStrategy start Crude Product Analysis (TLC, Crude NMR/LC-MS) decision1 Is the product largely one spot/peak and a solid? start->decision1 decision2 Is the mixture complex or an oil? start->decision2 decision1->decision2 No recrystallization Attempt Recrystallization decision1->recrystallization Yes chromatography Perform Column Chromatography decision2->chromatography Yes purity_check1 Check Purity (>98%?) recrystallization->purity_check1 purity_check2 Check Purity (>98%?) chromatography->purity_check2 purity_check1->chromatography No, re-purify end_product Pure Product purity_check1->end_product Yes purity_check2->recrystallization No, consider polishing crystallization purity_check2->end_product Yes

Caption: Decision workflow for selecting an initial purification method.

TroubleshootingPurity start Low Purity Detected (Post-Purification) identify Identify Impurities (LC-MS, NMR) start->identify decision Impurity Polarity vs. Product? identify->decision more_polar Impurity is More Polar (e.g., Hydrolysis Product) decision->more_polar More Polar less_polar Impurity is Less Polar (e.g., Bis-product) decision->less_polar Less Polar action1 Action: - Decrease solvent polarity in column - Recrystallize from solvent where  impurity is more soluble more_polar->action1 action2 Action: - Increase solvent polarity in column - Recrystallize from solvent where  impurity remains dissolved less_polar->action2 recheck Re-analyze Purity action1->recheck action2->recheck

Caption: Troubleshooting workflow for low purity after initial purification.

Section 4: Validated Experimental Protocols

These protocols provide a starting point for purification. Adjustments may be necessary based on the specific derivative and impurity profile.

Protocol 1: Recrystallization of 4-(Chloromethyl)pyridazine Hydrochloride

This protocol is ideal for purifying solid material that is already >90% pure.

  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of crude material in various solvent systems. A good starting point is a polar solvent in which the compound is soluble (e.g., isopropanol, acetone) and a non-polar anti-solvent (e.g., hexanes, diethyl ether).

  • Dissolution: Place the crude 4-(chloromethyl)pyridazine HCl (1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., isopropanol) dropwise while heating gently (e.g., 40-50°C) and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, add the anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly turbid. Let it stand undisturbed.

  • Cooling: Once crystal formation is established at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals sparingly with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This method is suitable for purifying oils or complex mixtures.[2]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase polarity. A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes.
Eluent Modification Add 0.5% TriethylamineCrucial Step: Neutralizes acidic sites on the silica gel to prevent product decomposition.
Column Packing Slurry Pack MethodEnsures a homogenous column bed, preventing channeling and poor separation.
Sample Loading Dry LoadingAdsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This leads to sharper bands than wet loading.
Fraction Collection Collect fractions based on TLC analysis.Monitor the column effluent by TLC to identify and combine fractions containing the pure product.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives the product an Rf value of ~0.2-0.4.

  • Column Preparation: Slurry pack the column with silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles.

  • Sample Preparation: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to protect the sample layer.

  • Elution: Carefully add the eluent and apply pressure (air or nitrogen) to begin elution. Start with the low-polarity solvent system determined by TLC.

  • Gradient (if needed): Gradually increase the proportion of the more polar solvent to elute your compound.

  • Analysis and Collection: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the purity of my fractions and final product?

    • A: A combination of techniques is best.[12] Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of column fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC) provides quantitative data, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can detect impurities with different proton signatures.[12][15]

  • Q: Should I purify the free base or the hydrochloride salt of 4-(chloromethyl)pyridazine?

    • A: It is almost always preferable to purify and store the hydrochloride salt.[1] The free base is a more active nucleophile and is more prone to self-reaction or polymerization. The hydrochloride salt is typically a more stable, crystalline solid, making it easier to handle and purify by recrystallization.[3][7]

  • Q: My reaction produces several isomers. How can I separate them?

    • A: Isomer separation can be challenging. High-performance flash chromatography with a shallow solvent gradient may provide sufficient resolution. If that fails, preparative HPLC is often required.[8] Sometimes, converting the isomeric mixture to a derivative can make separation easier, after which the protecting group can be removed.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride.
  • PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography].
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
  • ECHEMI. (n.d.). 4-(chloromethyl)piperidine hydrochloride SDS, 1822-61-3 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
  • Fisher Scientific. (n.d.). 4-(Chloromethyl)pyridine hydrochloride, 98%.
  • Figshare. (2019, September 4). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Taylor & Francis Group.
  • ResearchGate. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • LookChem. (n.d.). 4-(Chloromethyl)pyridine hydrochloride.
  • TCI EUROPE N.V. (n.d.). 4-(Chloromethyl)pyridine Hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)pyridine 97 1822-51-1.
  • Santa Cruz Biotechnology. (n.d.). 4-(Chloromethyl)pyridine hydrochloride.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Dong, M. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America.
  • Powers, L. J., Eckert, D. J., & Gehrlein, L. (1981). Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent. Journal of Pharmaceutical Sciences, 70(4), 419-422.
  • Sobaś, K., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 17-23.

Sources

Troubleshooting

avoiding polymerization of reactive chloromethyl heterocycles

Welcome to the Heterocycle Process Safety & Stability Center. Ticket ID: #POLY-CL-HET-001 | Status: Open | Priority: Critical Subject: Preventing Polymerization of Reactive Chloromethyl Heterocycles Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Process Safety & Stability Center. Ticket ID: #POLY-CL-HET-001 | Status: Open | Priority: Critical

Subject: Preventing Polymerization of Reactive Chloromethyl Heterocycles Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering "black tar" formation because chloromethyl heterocycles (e.g., 4-(chloromethyl)pyridine, 2-(chloromethyl)thiazoles) are "Janus" molecules: they contain both a nucleophile (the ring nitrogen) and an electrophile (the chloromethyl group).

In their free-base form, they undergo intermolecular self-quaternization , creating an autocatalytic polymerization cascade. This guide provides the protocols to break this cycle by managing protonation states and concentration kinetics .

Module 1: The Mechanism of Failure

Understanding why your reagent turns into a brick.

The root cause is a bimolecular nucleophilic substitution (


) where one molecule attacks another. This forms a dimer, which is still nucleophilic, leading to an "ionene" polymer (a polyelectrolyte).

Key Risk Factor: The reaction is second-order with respect to concentration.



Implication: Doubling the concentration quadruples the polymerization rate.
Visualizing the Polymerization Pathway

The following diagram illustrates the self-quaternization of 4-(chloromethyl)pyridine.

PolymerizationMechanism cluster_0 Initiation cluster_1 Propagation Monomer1 Monomer A (Free Base) Dimer Charged Dimer (Still Nucleophilic) Monomer1->Dimer N attacks C-Cl (SN2) Note Critical Control Point: Keep Nitrogen Protonated (HCl Salt) to block this pathway. Monomer1->Note Monomer2 Monomer B (Free Base) Polymer Polycationic Ionene (Black Tar) Dimer->Polymer Chain Growth

Figure 1: Mechanism of self-quaternization leading to insoluble ionene polymers.

Module 2: Storage & Stability Protocols

The Golden Rule: Store as the Salt

Never store reactive chloromethyl heterocycles as free bases.

  • Stable Form: Hydrochloride salt (e.g., 4-(chloromethyl)pyridine·HCl). The protonated nitrogen is non-nucleophilic, rendering the molecule inert to itself [1].

  • Storage Conditions: Desiccator at <4°C. These salts are hygroscopic; moisture can induce hydrolysis to the alcohol (hydroxymethyl), releasing HCl and potentially triggering autocatalysis.

Reagent FormStabilityHandling Recommendation
HCl Salt High (Years)Store dry at 4°C. Handle freely on the bench.
Free Base (Solid) Critical (<1 hour)Do not isolate. Polymerizes exothermically.
Free Base (Solution) Moderate (Hours)Keep dilute (<0.1 M) in non-polar solvents at -20°C.

Module 3: Experimental Workflows

Protocol A: The "In-Situ" Neutralization (Recommended)

Use this for coupling reactions (e.g., reacting chloromethylpyridine with amines, thiols, or phenols).

Concept: You generate the unstable free base only in the presence of the target nucleophile. The target nucleophile (present in excess or higher reactivity) intercepts the chloromethyl species before it can find another chloromethyl molecule.

Step-by-Step:

  • Suspension: Suspend the Chloromethyl Heterocycle·HCl salt in the reaction solvent (e.g., DMF, CH3CN).

  • Target Addition: Add your Target Nucleophile (1.0 - 1.2 equivalents).

  • Controlled Deprotonation: Add a non-nucleophilic base (e.g., DIPEA, TEA, or K2CO3) dropwise or in portions.

    • Why? This releases the free base slowly. The concentration of "Free Chloromethyl Heterocycle" never spikes, favoring the cross-reaction over self-polymerization.

Protocol B: The Cold-Trap Isolation (High Risk)

Use this ONLY if your subsequent reaction cannot tolerate the amine base salts formed in Protocol A.

  • Cooling: Chill a biphasic mixture of DCM (Dichloromethane) and saturated aq. NaHCO3 to 0°C.

  • Neutralization: Add the Chloromethyl·HCl salt to the mixture with vigorous stirring.

  • Extraction: Separate layers quickly. Wash organic layer with cold brine.

  • Drying: Dry over MgSO4 at 0°C for <10 mins.

  • Storage: Do not rotary evaporate to dryness. The concentration step is where polymerization explodes. Use the solution directly or concentrate only partially (keep >5 volumes of solvent).

Workflow Visualization

Workflow Start Start: Chloromethyl Heterocycle (HCl Salt) Decision Does the reaction tolerate base salts? Start->Decision PathA Protocol A: In-Situ Neutralization (Safest) Decision->PathA Yes PathB Protocol B: Cold Isolation (High Risk) Decision->PathB No StepA1 1. Mix Salt + Target Nucleophile PathA->StepA1 StepA2 2. Add Base (DIPEA/K2CO3) Slowly StepA1->StepA2 ResultA Product Formed (No Polymer) StepA2->ResultA StepB1 1. Biphasic Neutralization (0°C) PathB->StepB1 StepB2 2. Extract into DCM (Keep Cold) StepB1->StepB2 StepB3 CRITICAL: Do NOT evaporate to dryness StepB2->StepB3 ResultB Use Solution Immediately StepB3->ResultB

Figure 2: Decision tree for handling reactive chloromethyl heterocycles.

Module 4: Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is low and the product is purple/black. Why? A: You likely have trace moisture or high temperature .

  • Diagnosis: Even if you avoid polymerization, these compounds hydrolyze easily to the alcohol (hydroxymethyl), which is often an oil that oxidizes to colored impurities.

  • Fix: Use anhydrous solvents. Keep the reaction <25°C. If heating is required for the coupling, ensure the "Target Nucleophile" is in large excess (2-3 equivalents) to outcompete self-reaction.

Q2: Can I use 2-(chloromethyl)pyridine instead of the 4-isomer? A: Yes, but be aware of the electronic differences .

  • 4-isomer: Nitrogen is highly nucleophilic; polymerization is very fast.

  • 2-isomer: Steric hindrance near the nitrogen slightly slows down dimerization, but it is still unstable.

  • 3-isomer: The nitrogen is not conjugated to the chloromethyl group in the same way, making the C-Cl bond less labile (slower reaction), but the nitrogen is still nucleophilic.

  • Rule of Thumb: Treat all chloromethyl pyridines/quinolines as "bomb threats" regarding polymerization [2].

Q3: Which solvent is best to suppress polymerization? A: Non-polar solvents (DCM, Toluene, Ether). Polymerization involves the formation of charged species (ions) from neutral molecules.

  • Polar solvents (DMF, DMSO, Water): Stabilize the transition state (charge separation), accelerating polymerization.

  • Non-polar solvents: Destabilize the charged transition state, slowing polymerization.

  • Tip: If you must use DMF for solubility, keep the temperature strictly controlled (0°C).

Q4: Is the "black tar" dangerous? A: It is generally non-explosive but is a potent alkylating agent . The polymer (poly-vinylpyridinium or similar) effectively traps chloride ions. It is difficult to clean.

  • Cleaning Tip: The tar is often insoluble in organic solvents but soluble in strong aqueous acid (re-protonating the polymer backbone) or oxidizing cleaning baths (Piranha solution - use extreme caution).

References

  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)pyridine hydrochloride Product Sheet. Retrieved from

  • PubChem. (2025).[1] 4-(Chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from

  • Milbank, B. J., et al. (2009).[2] Synthesis and evaluation of stable bidentate transition metal complexes.... Journal of Medicinal Chemistry. (Discusses stability of chloromethyl intermediates). Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[3] 4-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from

Sources

Reference Data & Comparative Studies

Comparative

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

An In-Depth Comparative Guide to the Spectroscopic Characterization of 1,2-Diazine Derivatives For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of 1,2-Diazine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Among these, the 1,2-diazine (pyridazine) scaffold is a recurring motif in a multitude of biologically active agents, from herbicides to pharmaceuticals.[1][2] This guide provides a comprehensive, field-proven comparison of the primary spectroscopic techniques used to characterize these important molecules. We will move beyond mere data reporting to explain the causality behind spectral features, offering a self-validating framework for analysis.

The pyridazine ring is a six-membered, aromatic heterocycle containing two adjacent nitrogen atoms.[2][3][4] This unique electronic arrangement imparts distinct spectroscopic signatures that, when analyzed collectively, provide a detailed molecular portrait.

Spectroscopic_Workflow cluster_0 Primary Characterization cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity Map) MS->NMR IR Infrared (IR) Spectroscopy (Functional Groups) IR->NMR Structure Confirmed Structure NMR->Structure UV_Vis UV-Vis Spectroscopy (Electronic Transitions) UV_Vis->Structure

Caption: Integrated workflow for the characterization of 1,2-diazine derivatives.

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. [5][6]

Expertise & Experience: Interpreting the Spectra
  • ¹H NMR Spectroscopy : The aromatic protons on the pyridazine ring typically resonate in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atoms. Protons adjacent to the nitrogen atoms (at C3 and C6) are generally the most deshielded. The introduction of substituents can significantly alter these chemical shifts; electron-donating groups will cause upfield shifts, while electron-withdrawing groups induce further downfield shifts. [7]The coupling patterns can often be complex, sometimes appearing as AA'BB' systems, but provide crucial information about the substitution pattern. [7]* ¹³C NMR Spectroscopy : The carbon atoms of the pyridazine ring also exhibit characteristic chemical shifts. The carbons bonded to nitrogen (C3 and C6) are typically found furthest downfield. For the parent pyridazin-3(2H)-one, the carbonyl carbon (C3) appears around δ 164.0 ppm, while other ring carbons resonate between δ 130-140 ppm. [8]Substituent effects are predictable and provide a secondary layer of structural confirmation. [8]

Comparative ¹H and ¹³C NMR Data for Representative 1,2-Diazine Derivatives
CompoundSpectroscopic Feature¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
Pyridazin-3(2H)-one H-4, H-5, H-6130.45 (C4), 134.71 (C5), 139.02 (C6), 164.00 (C3)[8]
6-Phenyl-3(2H)-pyridazinone H-4, H-5, Aromatic-H~7.0-8.0 (m)C2: ~160-163[9]
Ethyl 2-(6-oxo-2-phenylpyridazin-1(6H)-yl)butanoate H-4, H-56.99 (d, J=9.6 Hz), 7.78 (d, J=9.6 Hz)130.0 (C4), 135.0 (C5), 160.1 (C6)[10]
Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures reproducibility and accuracy in data acquisition.

  • Sample Preparation : Dissolve 5–10 mg of the purified 1,2-diazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [5]The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). [5]3. Data Acquisition : Acquire spectra on a high-resolution NMR spectrometer (400 MHz or higher).

    • ¹H NMR : Use standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are necessary.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum correctly and perform baseline correction.

  • Analysis : Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the molecular structure. Correlate ¹H and ¹³C signals using 2D NMR techniques (like HSQC and HMBC) if the structure is complex.

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Key Vibrational Frequencies

For 1,2-diazine derivatives, the IR spectrum provides a distinct fingerprint. The aromatic ring itself gives rise to several characteristic bands.

  • Aromatic C=C and C=N Stretching : These vibrations typically appear in the 1600-1450 cm⁻¹ region. For instance, aryl-substituted pyridazines show a characteristic double peak around 1595 cm⁻¹. [3]* Aromatic C-H Stretching : Look for sharp peaks just above 3000 cm⁻¹ (e.g., 3060-3090 cm⁻¹). [3]* Substituent Groups : The true diagnostic power of IR lies in identifying key substituents. A C=O stretch in pyridazinone derivatives is a strong, prominent band typically found between 1700-1660 cm⁻¹. [9][11]An N-H stretch from the pyridazine ring or an amine substituent will appear as a broader band in the 3300-3100 cm⁻¹ region. [3]

Comparative IR Data for Representative 1,2-Diazine Derivatives
Compound/Derivative TypeKey Functional GroupCharacteristic Absorption (cm⁻¹)CausalityReference
Aryl-Pyridazines Aromatic Ring (C=C, C=N)~1595 (double peak)Stretching vibrations of the conjugated aromatic system.[3]
Thienyl-Pyridazine N-H Stretch~3096N-H bond stretching in the heterocyclic core.[3]
Pyridazinethiones C=S (Thione)~1228Stretching of the carbon-sulfur double bond.[11]
Pyridazinones C=O (Amide/Lactam)~1703 - 1680Carbonyl stretching, fundamental for identifying the -one suffix.[9][11]
Trustworthiness: A Self-Validating Protocol for IR Analysis (ATR Method)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application : Place a small amount of the solid, purified 1,2-diazine derivative directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition : Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber (cm⁻¹). Identify and label the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high precision and offers structural clues through the analysis of fragmentation patterns.

Expertise & Experience: Deciphering Fragmentation Pathways

Under Electron Impact (EI) ionization, the 1,2-diazine ring undergoes characteristic fragmentation.

  • Molecular Ion (M⁺•) : The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight of the compound. For pyridazine derivatives, this peak is often intense, indicating a relatively stable aromatic system. [12][13]* Key Fragmentation : A common fragmentation pathway involves the loss of stable neutral molecules. For the parent pyridazine ring, this can include the elimination of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). [12]The presence and nature of substituents will direct the fragmentation, often leading to characteristic losses that help identify those substituents. [13][14][15]For example, a compound with an ester group might show a fragment corresponding to the loss of an alkoxy radical.

Comparative Fragmentation Data for Diazine Derivatives
Compound TypeMolecular Ion (M⁺•)Key Fragment Ions (m/z)Fragmentation PathwayReference
Pyridazine 8052, 26Loss of N₂, followed by loss of C₂H₂[12]
Fused 1,2,4-Triazines Present[M - NH₂]⁺, [M - C=S]⁺Loss of amine and thiocarbonyl groups from the molecular ion.[13]
Tetrahydropyrimidines Often Base Peak[M - C₂H₅]⁺, [M - O]⁺Loss of ethyl radical and oxygen from side chains.[15]
Trustworthiness: A Self-Validating Protocol for MS Analysis
  • Sample Preparation : Prepare a dilute solution of the highly purified sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : The analysis is typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system, or by direct infusion.

  • Ionization : Select an appropriate ionization method. Electron Impact (EI) at 70 eV is standard for causing reproducible fragmentation. Electrospray Ionization (ESI) is a softer technique often used in LC-MS that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.

  • Mass Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Analyze the resulting mass spectrum. Identify the molecular ion peak (or [M+H]⁺). Propose structures for major fragment ions and correlate them with the parent structure to build a consistent fragmentation mechanism. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, providing definitive molecular formulas.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated π-systems, such as 1,2-diazines.

Expertise & Experience: Understanding Electronic Transitions

The spectra of 1,2-diazine derivatives are characterized by absorptions arising from π→π* and n→π* electronic transitions. [16]

  • λmax : The wavelength of maximum absorbance (λmax) is the key feature. [16]The position of λmax is sensitive to the extent of conjugation and the presence of substituents.

  • Substituent Effects : Attaching chromophores or auxochromes to the pyridazine ring can cause a shift in λmax. Electron-donating groups or extending the conjugated system typically leads to a bathochromic (red) shift to longer wavelengths.

  • Solvent Effects : The polarity of the solvent can influence the position of λmax, particularly for n→π* transitions, providing further insight into the nature of the electronic transition.

  • Self-Association : Unlike its isomer pyrazine, pyridazine shows little tendency for self-association in aqueous solution, meaning its UV spectrum is less likely to show concentration-dependent variations. [17]

Comparative UV-Vis Data for Representative 1,2-Diazine Derivatives
Compound ClassTypical λmax Range (nm)Electronic TransitionNotesReference
Simple Pyridazines ~240-260 nmπ→πIntense absorption characteristic of the aromatic system.[17]
Pyridazinone Derivatives Can extend >300 nmπ→π and n→πThe carbonyl group and extended conjugation can shift absorption to longer wavelengths.[18]
Protonated Pyrimidines Red-shifted band appearsπ→πProtonation can alter the electronic structure, leading to a color change and new absorption bands.[19]
Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis
  • Sample Preparation : Prepare a series of dilute solutions of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). A typical concentration range is 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction : Fill a quartz cuvette with the pure solvent and use it to zero the instrument (run a baseline correction).

  • Data Acquisition : Replace the solvent cuvette with a cuvette containing the sample solution. Scan the desired wavelength range (e.g., 200-800 nm).

  • Analysis : Identify the wavelength(s) of maximum absorbance (λmax). If quantifying, use the Beer-Lambert law (A = εbc) by measuring the absorbance of several solutions of known concentration to determine the molar absorptivity (ε).

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of 1,2-diazine derivatives is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and vital piece of the structural puzzle. By following rigorous, self-validating protocols and understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately elucidate the identity of these vital heterocyclic compounds.

Data_Integration center Proposed 1,2-Diazine Structure NMR NMR Data (¹H, ¹³C) - Atom Connectivity - Chemical Environment center->NMR correlates with IR IR Data - C=O, N-H, C=N - Functional Groups center->IR correlates with MS MS Data - Molecular Weight - Elemental Formula center->MS correlates with UV UV-Vis Data - Conjugation - Electronic System center->UV correlates with

Caption: Integration of spectroscopic data for structural confirmation.

References

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Bel Abed, H., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7845–7858. [Link]

  • Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., Bouatia, M., Karbane, M. E., Doukkali, A., & Benchat, N. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Advanced Research in Chemical Science, 2(7), 24-36. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(9), 11035–11048. [Link]

  • Dampc, M., & Rak, J. (2015). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]

  • Peral, F., & Galan, M. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 1023–1031. [Link]

  • Vettukattil, U., Gv, A., Sreekumar, S., & Krishnapillai, S. (2021). UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. ResearchGate. [Link]

  • Chandra, K., Asif, M., Pooja, Garg, V., & Priyanka. (2011). IR and 1H NMR characteristics of the compounds. ResearchGate. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Sherif, M. H., & Atalla, A. A. (2011). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica, 3(1), 209-220. [Link]

  • Sherif, M. H., Atalla, A. A., & Gaber, H. M. (2017). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. ResearchGate. [Link]

  • Aljamali, N. M. (2021). 1,2-Diazole Derivatives and Their Applications: A Review. International Journal of Chemical and Molecular Engineering, 3(1). [Link]

  • Piro, O. E., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(12), 1035–1045. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-453. [Link]

  • Dumitrașcu, F., Căproiu, M. T., Drăghici, C., Bîcu, E., & Belei, D. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529. [Link]

  • Gadea, F. X., & Giraud, M. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 107-110. [Link]

  • Paudler, W. W., & Sheets, R. M. (1980). The mass spectra of 1,2,4-triazine and some of its derivatives. Journal of Heterocyclic Chemistry, 17(8), 1741-1744. [Link]

  • Sharma, S., Sharma, P. C., & Kumar, A. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7). [Link]

  • NIST. (n.d.). 1,3-Diazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gámez-Vallejo, S., et al. (2016). Luminescence Behavior of Protonated Methoxy-Substituted Diazine Derivatives: Toward White Light Emission. The Journal of Physical Chemistry C, 120(47), 26651–26661. [Link]

  • Altalhi, T., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(10), 3328. [Link]

  • Trawiński, J., & Skibiński, R. (2007). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Acta Poloniae Pharmaceutica, 64(1), 3-12. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics.com. [Link]

  • Wikipedia. (n.d.). Pyridazine. In Wikipedia. Retrieved from [Link]

  • Joseph, L., et al. (2006). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(chloromethyl)pyridazine hydrochloride

Topic: Personal protective equipment for handling 4-(chloromethyl)pyridazine hydrochloride Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(chloromethyl)pyridazine hydrochloride Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile[1]

Handling 4-(chloromethyl)pyridazine hydrochloride (CAS: 50901-48-9) requires a safety protocol that goes beyond standard laboratory practice. As a chloromethyl-substituted nitrogen heterocycle, this compound acts as a potent alkylating agent . It combines the corrosive properties of an acid salt with the reactive toxicity of an alkyl halide.

In drug discovery, this reagent is a critical "warhead" for introducing the pyridazine moiety—a pharmacophore often used to modulate lipophilicity and metabolic stability. However, its reactivity toward nucleophiles (DNA, proteins) necessitates a zero-exposure mentality.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 50901-48-9Use for inventory tracking and waste labeling.
Molecular Weight 165.02 g/mol Calculation basis for stoichiometry.
Physical State Solid (Powder/Crystals)Dust generation is the primary exposure vector.
Reactivity Hygroscopic / Hydrolytically Unstable Rapidly degrades in moist air to release HCl gas.
Corrosivity High (Skin/Eye Cat 1)Causes irreversible tissue damage upon contact.[1]
Solubility Water, Methanol, DMSOSolubilization increases skin absorption risk.

Hazard Analysis & Mechanism of Toxicity[3]

To handle this chemical safely, you must understand why it is dangerous.

  • Alkylating Potential: The chloromethyl group is highly electrophilic. Upon contact with biological tissue, it can alkylate DNA and proteins. This mechanism classifies it as a potential mutagen and sensitizer.

  • Acid Release: Being a hydrochloride salt, hydrolysis (reaction with moisture in the air or mucous membranes) releases hydrochloric acid (HCl). This causes immediate chemical burns to the respiratory tract and eyes.

  • Delayed Reaction: Unlike simple acids, alkylating injuries may have a "latent period" where pain is delayed, leading to prolonged exposure before remedial action is taken.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Select PPE based on the specific task and the compound's permeation potential.

TaskRespiratory ProtectionHand Protection (Glove System)Eye/Face ProtectionBody Protection
Storage Retrieval N95 (if closed container)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly), Closed Shoes
Weighing / Solid Handling P100 / N100 Respirator or Fume HoodDouble Gloving Required: 1.[2][3][4] Inner: Nitrile (4 mil)2.[5] Outer: Silver Shield / Laminate (Critical for alkylating agents)Chemical Goggles (Unvented) + Face Shield if outside hoodTyvek® Lab Coat or Apron (Disposable)
Reaction Setup (Solution) Fume Hood (Sash <18")Double Nitrile (Change immediately upon splash)Chemical GogglesLab Coat + Chemical Apron
Spill Cleanup (Solid) P100 Half-Face Respirator Heavy Duty Butyl or Silver ShieldChemical GogglesTyvek® Coveralls
PPE Decision Logic

The following diagram illustrates the decision hierarchy for selecting protection based on the state of the reagent.

PPE_Logic cluster_protocol Critical Check Start Task Assessment State Is the reagent Solid or in Solution? Start->State Solid Solid Handling (Dust Hazard) State->Solid Solid (Powder) Solution Solution Handling (Splash/Absorption Hazard) State->Solution Dissolved Solid_PPE PRIMARY RISK: Inhalation & Particulates 1. Engineering: Fume Hood (Mandatory) 2. Hands: Double Nitrile + Laminate (Silver Shield) 3. Resp: P100 if hood unavailable Solid->Solid_PPE Solution_PPE PRIMARY RISK: Skin Absorption 1. Engineering: Fume Hood 2. Hands: Double Nitrile (Inspect freq.) 3. Eyes: Goggles (Splash risk) Solution->Solution_PPE Check Are gloves rated for Chlorinated Alkanes? Solid_PPE->Check Solution_PPE->Check

Figure 1: PPE Selection Logic based on physical state and primary exposure vectors.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation
  • Moisture Control: Ensure the receiving flask is flame-dried or oven-dried. The hydrochloride salt is hygroscopic; moisture will degrade your reagent and release HCl fumes.

  • Engineering Controls: Verify Fume Hood flow is >100 fpm (face velocity). Clear the hood of unnecessary clutter to prevent turbulence.

  • Decontamination Prep: Prepare a "Quench Station" inside the hood containing a beaker of 10% aqueous Sodium Carbonate (Na2CO3) or dilute Ammonium Hydroxide. This will neutralize spills and tools.

Phase 2: Weighing and Transfer

Avoid using spatulas that can retain static charge.

  • Tare: Place the weighing boat/vial inside the hood. Tare the balance.

  • Transfer: Open the reagent container only inside the hood .

  • Technique: Use a disposable anti-static spatula. Do not "tap" the spatula on the side of the container (generates dust).

  • Closing: Wipe the threads of the reagent bottle with a dry Kimwipe before closing to prevent salt crust formation (which can compromise the seal).

  • Tool Disposal: Immediately place the used spatula and Kimwipe into the Quench Station beaker. Do not throw directly into the trash.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, DMF) slowly.

  • Exotherm Watch: If adding a base (e.g., Triethylamine) to the hydrochloride salt, expect an exotherm and potential fuming (HCl neutralization). Cool the reaction vessel in an ice bath during base addition.

  • Sealing: Once reagents are combined, seal the vessel under an inert atmosphere (Nitrogen/Argon).

Phase 4: Waste and Decontamination
  • Quenching: Treat all glassware and disposable tools with the basic quench solution (10% Na2CO3) for 30 minutes before washing. This hydrolyzes and neutralizes the alkylating agent.

  • Disposal: Collect quenched waste into a container labeled "Halogenated Organic Solvents - High Hazard."

Emergency Response

Exposure Scenarios[3][5][7][8]
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[3][6]

    • Remove: Cut off contaminated clothing; do not pull it over the head.

    • Neutralize: Do not apply neutralizing agents to the skin (can cause thermal burns). Use water only.

    • Medical: Seek evaluation for potential delayed blistering.

  • Inhalation:

    • Move to fresh air immediately.[7]

    • If breathing is difficult, oxygen should be administered by trained personnel.

    • Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear P100 respirator, goggles, and Silver Shield gloves.

  • Cover: Gently cover the spill with a dry lime or soda ash mixture to neutralize acidity.

  • Collect: Scoop carefully (do not sweep/dust) into a waste container.

  • Clean: Wipe the surface with 10% Sodium Carbonate solution, then water.

Synthesis & Handling Workflow Diagram

This workflow ensures self-validation at every step—you cannot proceed unless the previous safety check is cleared.

Handling_Workflow Start Start: Reagent Retrieval Inspect Inspect Container (Crystals on cap?) Start->Inspect Inspect->Start Crusted/Leaking (Contact Safety) Hood_Prep Prep Fume Hood (Clearance & Quench Soln) Inspect->Hood_Prep Clean Weighing Weighing (Disposable Spatula) Hood_Prep->Weighing Quench_Tools Quench Tools (10% Na2CO3) Weighing->Quench_Tools Used Spatula Reaction Reaction Setup (Inert Atm) Weighing->Reaction Reaction->Quench_Tools Glassware Cleanup

Figure 2: Operational workflow emphasizing the immediate quenching of contaminated tools.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride (Analogous Hazard Profile). Retrieved from

  • Thermo Fisher Scientific. 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from

  • PubChem. Compound Summary: 4-(Chloromethyl)pyridazine.[8] National Library of Medicine. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Pyridine Hydrochloride Hazards. Retrieved from

(Note: Direct SDS for the specific pyridazine isomer is rare; safety protocols are authoritatively grounded in the structural analog [pyridine series] and the functional group chemistry of chloromethyl-heterocycles.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.